![molecular formula C14H25NO6 B13687647 Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- CAS No. 1628785-29-4](/img/structure/B13687647.png)
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- is a chemical compound with the molecular formula C14H25NO6. It is known for its unique structure, which includes two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group of butanoic acid. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the protection of the amino group in butanoic acid using tert-butoxycarbonyl (Boc) groups. The reaction is carried out under mild conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA). The reaction proceeds as follows:
Protection of the Amino Group: The amino group in butanoic acid is reacted with di-tert-butyl dicarbonate in the presence of a base to form the Boc-protected amino acid.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
化学反応の分析
Types of Reactions
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting groups can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, and reduction reactions can convert it to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Free amino acid.
Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as aldehydes or ketones.
Reduction: Reduced derivatives such as alcohols.
科学的研究の応用
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- involves its ability to act as a protecting group for amino acids. The Boc groups protect the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amino acid. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations.
類似化合物との比較
Similar Compounds
Butanoic acid, 4-[(tert-butoxycarbonyl)amino]-: Similar structure but with only one Boc group.
Butanoic acid, 4-[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-: Contains additional methyl groups.
Butanoic acid, 4-[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-: Contains a methyl group at the 2-position.
Uniqueness
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- is unique due to the presence of two Boc protecting groups, which provide enhanced protection for the amino group. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required.
特性
CAS番号 |
1628785-29-4 |
|---|---|
分子式 |
C14H25NO6 |
分子量 |
303.35 g/mol |
IUPAC名 |
4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)15(9-7-8-10(16)17)12(19)21-14(4,5)6/h7-9H2,1-6H3,(H,16,17) |
InChIキー |
RGISUMGZXKIQRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CCCC(=O)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


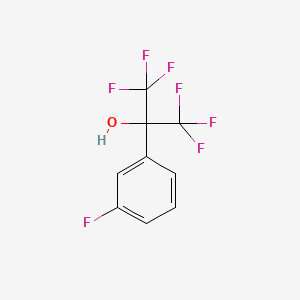
![4-Boc-6-fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13687574.png)
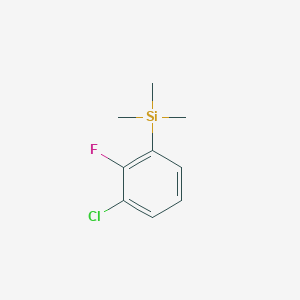
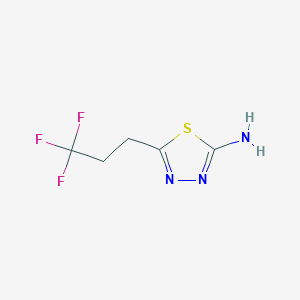
![2,2-Dimethyl-7-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13687600.png)
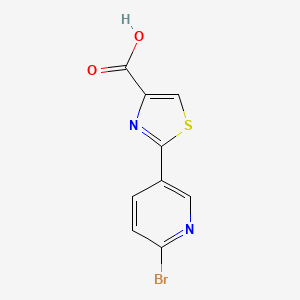
![[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)
![tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate](/img/structure/B13687613.png)
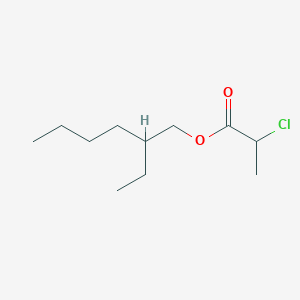

![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)
![5-Nitrobenzo[d][1,3]dioxole-2-thione](/img/structure/B13687629.png)


